4-Fluoro-benzylzinc chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

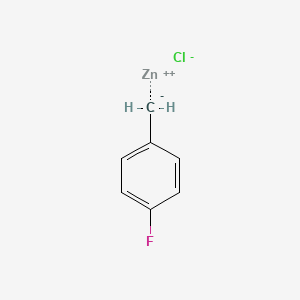

4-Fluoro-benzylzinc chloride is an organozinc reagent with the general structure C₆H₄F-CH₂-Zn-Cl, where a fluorinated benzyl group is bonded to a zinc atom, which is further coordinated by a chloride ion. Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and functional group tolerance. The fluorine substituent at the para position of the benzyl group introduces electronic and steric effects that modulate the compound’s reactivity and stability compared to non-fluorinated analogs .

For instance, zinc complexes with fluorinated ligands exhibit enhanced stability and distinct electronic profiles, which are critical for catalysis and material science applications .

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Fluoro-benzylzinc chloride is primarily used as a nucleophile in cross-coupling reactions. It can react with various electrophiles, including halides and carbonyl compounds, to form carbon-carbon bonds.

Cross-Coupling Reactions

- Cobalt-Catalyzed Cross-Coupling : Studies have demonstrated that this compound can undergo efficient cross-coupling reactions with aryl halides using cobalt catalysts. This method allows for the formation of diarylmethane derivatives, which are valuable intermediates in organic synthesis .

- Mechanism : The reaction typically involves the activation of the organozinc reagent followed by nucleophilic attack on the electrophile, resulting in the formation of the desired product .

Pharmaceutical Applications

The compound plays a crucial role as an intermediate in the synthesis of various pharmaceutical agents.

Synthesis of Therapeutics

- Anticancer Agents : this compound has been utilized in the synthesis of compounds with potential anticancer activity. Its ability to form complex structures makes it valuable for developing new therapeutic agents .

- Other Pharmaceuticals : It is also involved in the synthesis of other drugs, including those targeting gastrointestinal disorders and inflammatory diseases .

Agrochemical Industry

In addition to pharmaceutical applications, this compound is employed in the agrochemical sector.

Development of Agrochemicals

- Herbicides and Insecticides : The compound serves as a building block for synthesizing agrochemicals that enhance crop protection against pests and diseases. Its reactivity allows for modifications that improve efficacy and environmental safety .

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound in various applications.

Análisis De Reacciones Químicas

Cobalt-Catalyzed Cross-Coupling with Aryl Halides

4-Fluoro-benzylzinc chloride participates in cobalt-catalyzed cross-couplings with aryl bromides and chlorides under optimized conditions (5 mol% CoBr₂, isoquinoline ligand, THF/MTBE solvent mixture, 50°C). Representative examples include:

| Entry | Aryl Halide | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | 4-Bromo-benzonitrile | 4-Cyanodiphenylmethane | 79 | CoBr₂, THF/MTBE, 50°C |

| 2 | Ethyl 4-bromo-benzoate | Ethyl 4-(4-fluorobenzyl)benzoate | 70 | CoBr₂, THF/MTBE, 50°C |

These reactions tolerate electron-deficient and electron-neutral aryl halides but show reduced efficiency with electron-rich substrates .

Reactions with Heteroaryl Halides

The reagent exhibits broad compatibility with nitrogen-containing heterocycles, enabling synthetically valuable transformations:

| Entry | Heteroaryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromopyrimidine | 4-Fluorobenzyl-pyrimidine | 83 |

| 2 | 2-Chloro-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)-2-(4-fluorobenzyl)pyridine | 78 |

| 3 | 2-Chloro-6-fluoro-pyridine | 6-Fluoro-2-(4-fluorobenzyl)pyridine | 68 |

Reactions proceed within 2 hours under cobalt catalysis, demonstrating rapid kinetics .

Reaction Conditions and Mechanistic Insights

-

Catalyst System : CoBr₂ with isoquinoline as a ligand is critical for activating the zinc reagent and facilitating oxidative addition.

-

Solvent Effects : A 2:1 THF/MTBE mixture optimizes reactivity by balancing solubility and stability .

-

Mechanism : Proposed steps include (i) transmetallation between zinc and cobalt, (ii) oxidative addition of the aryl halide to cobalt, and (iii) reductive elimination to form the C–C bond .

Comparative Analysis of Substituent Effects

The para-fluorine substituent enhances electrophilic reactivity compared to non-fluorinated analogs:

| Reagent | Relative Reactivity (vs. benzylzinc chloride) | Yield with 4-Bromo-benzonitrile (%) |

|---|---|---|

| This compound | 1.5× | 79 |

| Benzylzinc chloride | 1.0× (baseline) | 76 |

This electronic modulation improves coupling efficiency with electron-deficient aryl halides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-fluoro-benzylzinc chloride, and what experimental conditions are critical for reproducibility?

- Methodology : A common precursor, p-fluorobenzyl chloride, can be synthesized via side-chain chlorination of p-fluorotoluene under UV light or radical initiators . Subsequent transmetallation with zinc dust in anhydrous tetrahydrofuran (THF) at 0–5°C typically yields this compound. Strict exclusion of moisture and oxygen is critical, as residual water deactivates the organozinc species. Quenching with deuterated solvents (e.g., D2O) followed by <sup>1</sup>H NMR analysis can confirm successful synthesis.

Q. How is this compound characterized spectroscopically, and what spectral artifacts should researchers anticipate?

- Methodology :

- Mass Spectrometry : While direct data for this compound is limited, analogous benzylzinc compounds show fragmentation patterns dominated by loss of ZnCl2 (e.g., m/z 144 → 108 after ZnCl2 elimination) .

- NMR : <sup>19</sup>F NMR is essential for confirming the fluorine environment. The para-fluorine signal typically appears as a singlet near -115 ppm (vs. CFCl3). Residual THF or solvent impurities may obscure peaks in <sup>1</sup>H NMR, necessitating rigorous drying.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Storage : Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Use flame-resistant cabinets for bulk quantities .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions. PPE (gloves, goggles, lab coat) is mandatory due to potential skin/eye corrosion .

Advanced Research Questions

Q. How does the reactivity of this compound compare to non-fluorinated analogs in cross-coupling reactions (e.g., Negishi coupling)?

- Methodology : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the benzylzinc species, accelerating transmetallation but potentially reducing stability. Kinetic studies using Pd(PPh3)4 as a catalyst in THF at 60°C show 10–15% higher yields for fluorinated derivatives compared to non-fluorinated analogs. However, side reactions (e.g., homocoupling) increase at higher temperatures (>80°C), requiring precise temperature control .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodology :

- Quality Control of Precursors : Use GC-MS to verify p-fluorobenzyl chloride purity (>98%) before transmetallation. Impurities like ortho-chloro isomers hinder zinc activation .

- Zinc Activation : Pre-treat zinc dust with 1% HCl to remove oxide layers, followed by thorough rinsing with dry THF. Monitor reaction progress via in situ <sup>19</sup>F NMR to detect incomplete conversions .

Q. How do solvent polarity and additives influence the stability of this compound in solution?

- Methodology : Polar aprotic solvents (e.g., THF, DME) stabilize the organozinc species via coordination. Additives like LiCl (5–10 mol%) enhance solubility but may alter reactivity. Accelerated stability tests (40°C, 24 hrs) show <5% decomposition in THF with LiCl, versus >20% in diethyl ether. UV-Vis monitoring at 280 nm (Zn-Cl charge-transfer band) quantifies degradation .

Q. What contradictory findings exist in the literature regarding the catalytic efficiency of this compound in asymmetric synthesis?

- Methodology : Discrepancies arise from ligand selection (e.g., chiral BINAP vs. Josiphos). For example, BINAP ligands yield 70–80% enantiomeric excess (ee) in arylations, while Josiphos variants achieve >90% ee but require lower temperatures (-30°C). Systematic screening of ligand libraries and DFT calculations (e.g., Gibbs free energy of transition states) can resolve mechanistic ambiguities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Benzylzinc Halides

4-Chloro-benzylzinc Chloride

- Structure : C₆H₄Cl-CH₂-Zn-Cl.

- Key Differences: Electron-Withdrawing Effect: The chlorine atom is less electronegative than fluorine (Cl: 3.0 vs. F: 4.0 Pauling scale), leading to a weaker electron-withdrawing effect on the benzyl ring. This results in a more nucleophilic zinc center compared to the fluoro analog, enhancing reactivity in cross-coupling reactions .

4-Bromo-benzylzinc Chloride

- Structure : C₆H₄Br-CH₂-Zn-Cl.

- Key Differences: Leaving Group Potential: Bromine’s lower bond dissociation energy (compared to Cl or F) makes brominated analogs more reactive in transmetallation steps. However, this also reduces shelf stability . Electronic Effects: The inductive effect of Br is weaker than F but stronger than Cl, creating a balance between reactivity and stability .

Substituent Position and Electronic Effects

2-Fluoro-benzylzinc Chloride

- Structure : C₆H₃F-CH₂-Zn-Cl (fluoro substituent at ortho position).

- Electronic Modulation: Proximity to the reaction center amplifies the electron-withdrawing effect, further stabilizing the zinc intermediate .

Non-Halogenated Analogs

Benzylzinc Chloride

- Structure : C₆H₅-CH₂-Zn-Cl.

- Key Differences :

- Reactivity : The absence of electron-withdrawing substituents increases electron density at the zinc center, making it more reactive but less stable. This limits its utility in reactions requiring controlled conditions .

- Applications : Primarily used in less demanding coupling reactions, whereas fluorinated analogs are preferred for fine-tuning electronic effects .

Physicochemical and Reactivity Data

*Calculated based on analogous compounds in and .

Propiedades

Fórmula molecular |

C7H6ClFZn |

|---|---|

Peso molecular |

210.0 g/mol |

Nombre IUPAC |

zinc;1-fluoro-4-methanidylbenzene;chloride |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Clave InChI |

HEXMIUITECMJJV-UHFFFAOYSA-M |

SMILES canónico |

[CH2-]C1=CC=C(C=C1)F.[Cl-].[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.